![molecular formula C19H22Si B14222768 Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- CAS No. 501072-60-2](/img/structure/B14222768.png)
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a phenyl group and a hexatriynyl chain. This compound is notable for its unique structure, which combines the properties of silanes and aromatic hydrocarbons, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- typically involves the following steps:
Formation of the Phenylsilane Intermediate: The initial step involves the reaction of phenylmagnesium bromide with silicon tetrachloride to form phenylsilane.
Addition of the Hexatriynyl Chain: The phenylsilane intermediate is then reacted with a hexatriynyl compound under controlled conditions to introduce the hexatriynyl chain.
Final Silane Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl and hexatriynyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Silanol derivatives.
Reduction: Simplified silane compounds.
Substitution: Various substituted silane derivatives.
Aplicaciones Científicas De Investigación
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- involves its interaction with various molecular targets. The compound’s silane group can form strong bonds with oxygen and fluorine, making it an effective reducing agent. Additionally, the phenyl and hexatriynyl groups contribute to its reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the hexatriynyl chain.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a hexatriynyl chain.
(Trimethylsilyl)benzene: Similar aromatic structure but without the hexatriynyl chain.
Uniqueness
Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl- is unique due to its combination of a silane group with a phenyl and hexatriynyl chain. This structure imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
501072-60-2 |
|---|---|
Fórmula molecular |
C19H22Si |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
6-(4-tert-butylphenyl)hexa-1,3,5-triynyl-trimethylsilane |
InChI |
InChI=1S/C19H22Si/c1-19(2,3)18-14-12-17(13-15-18)11-9-7-8-10-16-20(4,5)6/h12-15H,1-6H3 |
Clave InChI |
RBRAFQLPNSKIAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C#CC#CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



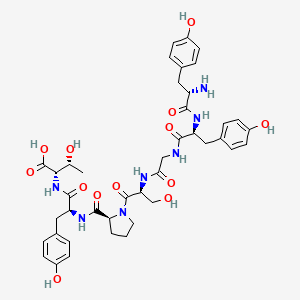
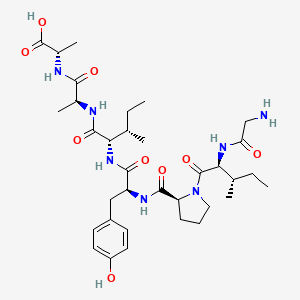
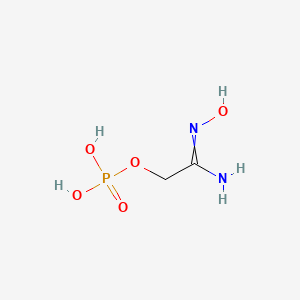
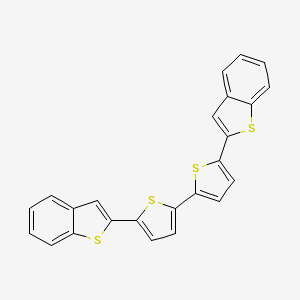
![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
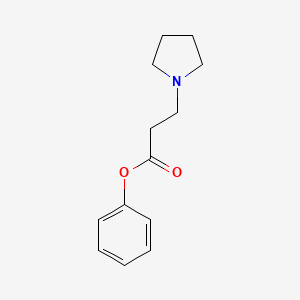
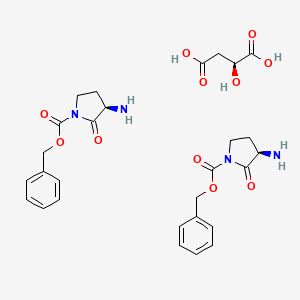

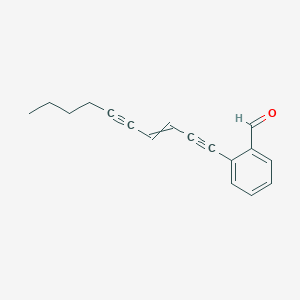
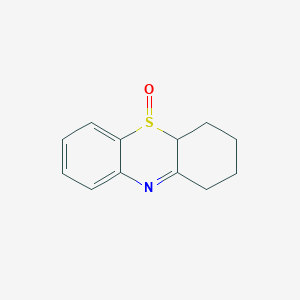

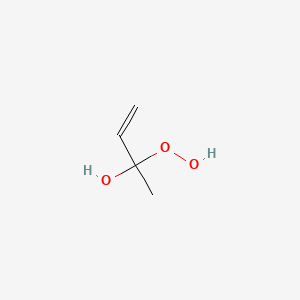
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
